tert-butyl N-(1H-indazol-7-yl)carbamate
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Overview
Description
tert-Butyl N-(1H-indazol-7-yl)carbamate: is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The tert-butyl group is a bulky substituent that can influence the compound’s reactivity and stability. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1H-indazol-7-yl)carbamate typically involves the reaction of 1H-indazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
- Dissolve 1H-indazole in dichloromethane.
- Add triethylamine to the solution.
- Slowly add tert-butyl chloroformate to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by column chromatography to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1H-indazol-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in solvents like water or acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl N-(1H-indazol-7-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biology: In biological research, indazole derivatives, including this compound, are studied for their potential pharmacological activities. These compounds have shown promise in various biological assays, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine: The compound is investigated for its potential therapeutic applications. Indazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-(1H-indazol-7-yl)carbamate involves its interaction with specific molecular targets in biological systems. The indazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. The tert-butyl group may influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
- tert-Butyl N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)carbamate
- tert-Butyl N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
Comparison: tert-Butyl N-(1H-indazol-7-yl)carbamate is unique due to its specific substitution pattern on the indazole ring. This influences its chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-(1H-indazol-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-6-4-5-8-7-13-15-10(8)9/h4-7H,1-3H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZLEGADAIBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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